molecular formula C9H9N5O5 B12643004 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide CAS No. 920323-99-5

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide

Katalognummer: B12643004
CAS-Nummer: 920323-99-5
Molekulargewicht: 267.20 g/mol
InChI-Schlüssel: BZEDPOWDZKIOHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazine and dinitrophenyl, which are commonly used in various chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with N-methylacetamide. The reaction is carried out in an ethanol solvent under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the acetamide groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted hydrazones.

Wissenschaftliche Forschungsanwendungen

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is unique due to its specific structure, which combines the properties of both hydrazine and dinitrophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research.

Eigenschaften

CAS-Nummer

920323-99-5

Molekularformel

C9H9N5O5

Molekulargewicht

267.20 g/mol

IUPAC-Name

2-[(2,4-dinitrophenyl)hydrazinylidene]-N-methylacetamide

InChI

InChI=1S/C9H9N5O5/c1-10-9(15)5-11-12-7-3-2-6(13(16)17)4-8(7)14(18)19/h2-5,12H,1H3,(H,10,15)

InChI-Schlüssel

BZEDPOWDZKIOHS-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.